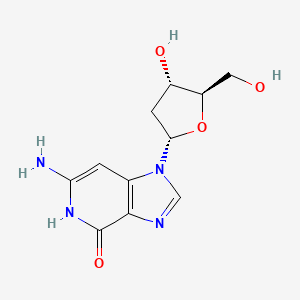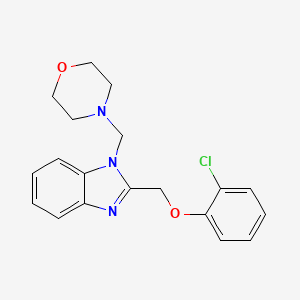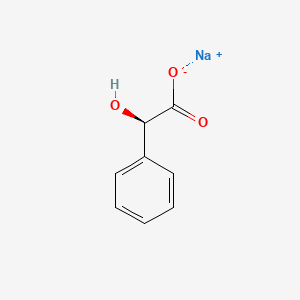
Benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)-, also known as sodium mandelate, is an organic compound with the molecular formula C8H7NaO3. It is a derivative of mandelic acid, where the carboxylic acid group is neutralized by sodium. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- typically involves the neutralization of mandelic acid with sodium hydroxide. The reaction can be represented as follows:
C8H8O3+NaOH→C8H7NaO3+H2O
In this reaction, mandelic acid (C8H8O3) reacts with sodium hydroxide (NaOH) to form sodium mandelate (C8H7NaO3) and water (H2O). The reaction is typically carried out in an aqueous solution at room temperature.
Industrial Production Methods
Industrial production of benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- follows a similar neutralization process but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is usually subjected to filtration and crystallization to obtain the final product in solid form.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The alpha-hydroxy group can be oxidized to form benzoylformic acid.
Reduction: The compound can be reduced to form benzeneacetic acid.
Substitution: The sodium ion can be replaced by other cations in a metathesis reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Metathesis reactions can be carried out using salts of other metals, such as calcium chloride (CaCl2) or magnesium sulfate (MgSO4).
Major Products Formed
Oxidation: Benzoylformic acid (C8H6O3)
Reduction: Benzeneacetic acid (C8H8O2)
Substitution: Various metal mandelates depending on the cation used.
Scientific Research Applications
Benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Utilized in the formulation of certain pharmaceuticals, particularly in antimicrobial and antifungal agents.
Industry: Applied in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- involves its interaction with biological molecules. The alpha-hydroxy group can form hydrogen bonds with enzymes and other proteins, influencing their activity. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid: The parent compound, which lacks the sodium ion.
Benzeneacetic acid: Similar structure but lacks the alpha-hydroxy group.
Benzoylformic acid: An oxidation product of mandelic acid.
Uniqueness
Benzeneacetic acid, alpha-hydroxy-, monosodium salt, (alphaR)- is unique due to its combination of an alpha-hydroxy group and a sodium ion. This combination imparts specific chemical properties, such as increased solubility in water and the ability to participate in unique chemical reactions compared to its parent compound, mandelic acid.
Properties
CAS No. |
54385-47-6 |
|---|---|
Molecular Formula |
C8H7NaO3 |
Molecular Weight |
174.13 g/mol |
IUPAC Name |
sodium;(2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1/t7-;/m1./s1 |
InChI Key |
FWDLHTBMGQEUDU-OGFXRTJISA-M |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


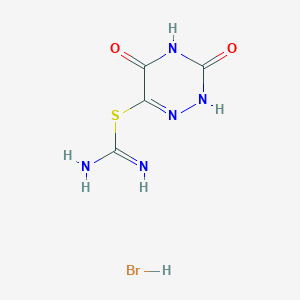
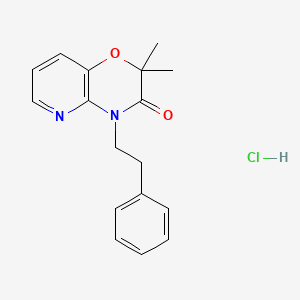



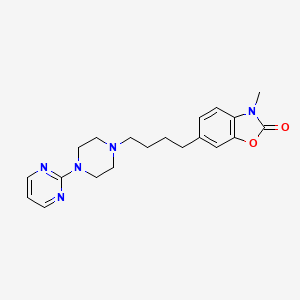

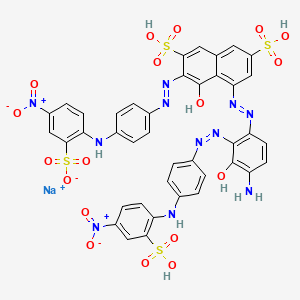

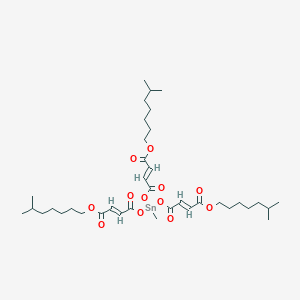
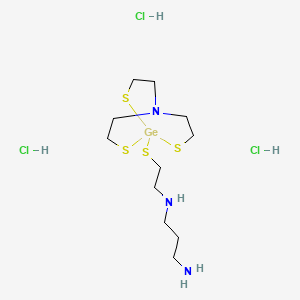
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,3,4,5,6-pentafluorophenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12757388.png)
